molecular formula C14H14F3N3O2 B128543 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- CAS No. 146824-80-8

4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-

Cat. No. B128543
CAS RN: 146824-80-8
M. Wt: 313.27 g/mol
InChI Key: WTINKPRHAWGIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is not yet fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. It also acts on the central nervous system to produce analgesic and antipyretic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- have been extensively studied. It has been found to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It also produces analgesic and antipyretic effects by acting on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its potent anti-inflammatory and analgesic activities. It is also relatively easy to synthesize and has a good safety profile. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also shown promising results in the treatment of cancer, and further research is needed to explore its potential as an anticancer agent. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water are also areas of interest for future research.
Conclusion:
In conclusion, 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has shown promising results in various fields such as medicinal chemistry, neurodegenerative diseases, and cancer research. Its anti-inflammatory, analgesic, and antipyretic activities make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.

Synthesis Methods

The synthesis of 4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- involves the reaction between 3-(trifluoromethyl)benzaldehyde and 3-amino-1-propanol in the presence of a catalyst. This reaction yields the intermediate product, which is then treated with methyl isocyanate to obtain the final product.

Scientific Research Applications

4(1H)-Pyridazinone, 3-(2-aminoethoxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, it has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.

properties

CAS RN

146824-80-8

Molecular Formula

C14H14F3N3O2

Molecular Weight

313.27 g/mol

IUPAC Name

3-(2-aminoethoxy)-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one

InChI

InChI=1S/C14H14F3N3O2/c1-9-7-12(21)13(22-6-5-18)19-20(9)11-4-2-3-10(8-11)14(15,16)17/h2-4,7-8H,5-6,18H2,1H3

InChI Key

WTINKPRHAWGIIC-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCCN

Other CAS RN

146824-80-8

synonyms

3-(2-aminoethoxy)-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-on e

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.